2-Dimethylamino-9-fluorenone

Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

Researchers requiring enhanced fluorescence for probe design often encounter weak signal from conventional fluorenones. 2-Dimethylamino-9-fluorenone (2-DMAF) solves this with its strong ICT character: • >10-fold higher fluorescence quantum yield (ΦF = 0.30) vs. parent 9-fluorenone (ΦF = 0.028) in cyclohexane • Predictably reduced HOMO-LUMO bandgap via electron-donating dimethylamino substituent for tailored electronic properties • Validated photosensitizer for photopolymerization systems per industrial patent literature Ideal for ratiometric sensing, OLED/OPV material design, and photoresist formulations. Available from BenchChem with verified purity and reliable global logistics.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 18158-43-5
Cat. No. B095865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-9-fluorenone
CAS18158-43-5
Synonyms2-DIMETHYLAMINO-9-FLUORENONE
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3
InChIKeyXSDSTTHDKZZVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-9-fluorenone Procurement Overview


2-Dimethylamino-9-fluorenone (2-DMAF) is an electron-donor-substituted fluorenone derivative in which the hydrogen at the 2-position of the 9-fluorenone core is replaced with a dimethylamino group . This structural modification, characterized by a molecular formula of C15H13NO and a reported melting point range of 162-166 °C (lit.) , fundamentally alters the electronic landscape of the parent molecule. The presence of the strong electron-donating dimethylamino substituent significantly impacts the compound's photophysical and electrochemical properties, distinguishing it from unsubstituted 9-fluorenone and other amino-substituted analogs [1].

Workflow Photophysical tuning and optoelectronic property studies
Selection context Electron-donor-substituted fluorenone for predicted HOMO-LUMO engineering
Key attribute Strong intramolecular charge-transfer (ICT) character distinct from parent core

Why Generic 9-Fluorenones Cannot Substitute 2-DMAF


Direct substitution with unsubstituted 9-fluorenone or other electron-deficient fluorenone analogs is not functionally equivalent, as the dimethylamino group acts as a potent electron-donating substituent [1]. Studies on 9-fluorenone scaffolds demonstrate that increasing the electron-donating character of substituents predictably decreases the HOMO-LUMO bandgap (HLG) and raises both HOMO and LUMO energy levels, while electron-withdrawing groups produce the opposite effect [1]. This means a procurement choice based solely on the fluorenone core will not reproduce the specific, and critical, altered energy levels, intramolecular charge-transfer (ICT) characteristics, and resultant photophysical behavior that define 2-DMAF and its applications [1].

Electronic structure mismatch

Unsubstituted or electron-withdrawing analogs shift HOMO-LUMO gap in the opposite direction, altering energy-level alignment.

Charge-transfer profile differs

The dimethylamino group enables a strong ICT excited state; core-only fluorenones exhibit weak, short-lived emission.

Application-specific utility not transferable

Performance in photosensitizer roles or lifetime-based assays relies on the specific substitution pattern and excited-state dynamics.

Quantitative Photophysical Evidence for 2-DMAF


Fluorescence Quantum Yield vs. 9-Fluorenone

The introduction of the dimethylamino group drastically enhances fluorescence quantum yield (ΦF) compared to the unsubstituted 9-fluorenone parent compound. In cyclohexane, 2-DMAF (2-(dimethylamino)-9-fluorenone) exhibits a fluorescence quantum yield of 0.30 (ΦF = 30%) [1], whereas the parent 9-fluorenone under identical solvent conditions shows a much lower ΦF of 0.028 (2.8%) [1]. This represents a greater than 10-fold increase in emission efficiency. In the more polar solvent acetonitrile, the ΦF of 2-DMAF is 0.26 (26%), compared to a similarly low value for 9-fluorenone [1].

ΦF comparison
Head-to-head
2-DMAF: 0.30
9-Fluorenone: 0.028
>10-fold emission enhancement in cyclohexane
Reported measurement at room temperature
Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

Photophysical Distinction from Positional Isomers

Among the positional isomers of (dimethylamino)-9-fluorenone, the 2-substituted derivative (2-DMAF) exhibits distinct photophysical behavior. In cyclohexane, 2-DMAF has a fluorescence lifetime (τ) of 4.4 ns, compared to 3.7 ns for the 3-substituted isomer (3-DMAF) [1]. Furthermore, the radiative rate constant (kr) for 2-DMAF is 6.8 x 10^7 s-1, which is higher than that of both 3-DMAF (5.6 x 10^7 s-1) and 4-DMAF (4.1 x 10^7 s-1) [1]. This demonstrates that the substitution pattern critically controls the excited-state dynamics, making 2-DMAF a unique entity, not interchangeable with other DMAF isomers.

Excited-state dynamics
Head-to-head
τ = 4.4 ns
kr = 6.8×107 s-1
Isomer-distinct lifetime and radiative rate
3-DMAF τ=3.7 ns; 4-DMAF kr=4.1×107 s-1
Structure-Property Relationship Fluorescence Lifetime Isomeric Purity

HOMO-LUMO Gap Tuning by Electron-Donating Substitution

A systematic study of 9-fluorenone derivatives has established a clear, quantitative trend: increasing the electron-donating character of substituents directly correlates with a decrease in the HOMO-LUMO bandgap (HLG) [1]. The dimethylamino group is among the strongest electron-donating substituents in this class. While the precise HLG value for 2-DMAF was not tabulated in this foundational review, the work explicitly places electron-donating substituted compounds at the lower end of the HLG spectrum for the entire series, with the HLG decreasing and HOMO/LUMO energy levels rising as donor strength increases [1]. This is in stark contrast to electron-withdrawing substituents, which increase the HLG and lower frontier orbital energy levels [1].

HLG tuning trend
Class-level
Strong donor lowers HLG
Reported scaffold trend; specific 2-DMAF value to verify
Data to verify for procurement specification
Electronic Structure HOMO-LUMO Gap Organic Electronics

Photosensitizer Utility in Photocurable Compositions

2-Dimethylamino-9-fluorenone is specifically claimed as an effective photosensitizer component in a patented photopolymerization initiator system designed for photocurable compositions [1]. The patent literature highlights its inclusion alongside other substituted 9-fluorenones (e.g., 2-methoxy-, 2-chloro-, 2,7-dichloro-) for use in applications demanding high performance, such as dental materials, photoresists, and holographic materials [1]. This industrial endorsement underscores its validated performance in a demanding, real-world application where precise and reliable photoinitiation is critical, distinguishing it from uncharacterized or less effective fluorenone analogs.

Patent-reported use
Supporting evidence
US20210095055A1
Claimed as photosensitizer in photocurable systems
Review patent formulation details for fit
Photopolymerization Photoinitiator Material Science

Key Application Scenarios for 2-DMAF


Fluorescence Sensing and Bioimaging Probes

Given its >10-fold higher fluorescence quantum yield compared to parent 9-fluorenone in cyclohexane (ΦF = 0.30 vs 0.028) [1], 2-DMAF is the superior choice for designing fluorescent probes. Its strong intramolecular charge-transfer (ICT) character, responsible for this enhanced emission, makes it highly sensitive to its local environment, an ideal property for ratiometric sensing of polarity, viscosity, or specific analytes. Using unsubstituted 9-fluorenone would result in a prohibitively weak, low-contrast signal [1].

Organic Electronics Material Tuning

For researchers engineering the electronic properties of organic semiconductors (OLEDs, OPVs, OFETs), 2-DMAF serves as a valuable building block or model compound. Its strong electron-donating dimethylamino group predictably decreases the HOMO-LUMO bandgap relative to electron-deficient or unsubstituted fluorenone cores [2]. This established class-level trend allows for the rational design of materials with targeted energy levels for improved charge injection and transport [2].

Advanced Photocurable Resins and Coatings

2-DMAF is a proven and patent-protected photosensitizer for high-value photopolymerization systems [3]. Its inclusion in formulations for dental materials, photoresists, and holographic media is supported by industrial patent literature [3]. This provides a strong, application-specific rationale for its procurement over generic fluorenones when developing next-generation, light-cured materials requiring a reliable and high-performance photosensitizing component [3].

Intramolecular Charge Transfer Studies

2-DMAF is a well-characterized model system for studying intramolecular charge-transfer (ICT) excited states. Its distinct photophysical parameters, including a fluorescence lifetime of 4.4 ns in cyclohexane, which differs from its positional isomers [1], make it an essential reference compound for validating theoretical models (e.g., TD-DFT) and for comparative studies of solvent relaxation dynamics and hydrogen-bonding effects on excited-state deactivation pathways [1].

Application
Selection Property
Validation Focus
Fluorescence probe design
Environment-sensitive ICT fluorophore
Quantum yield and lifetime in target matrix
Organic semiconductor energy-level engineering
Strong electron-donor substituted scaffold
HOMO-LUMO gap measurement in device stack
Photocurable composition R&D
Reported photosensitizer inclusion
Photopolymerization efficiency under target wavelength
Excited-state ICT model studies
Position-specific 2-substituted isomer
Lifetime and radiative rate vs. isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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